(-)-Menthofuran

Vue d'ensemble

Description

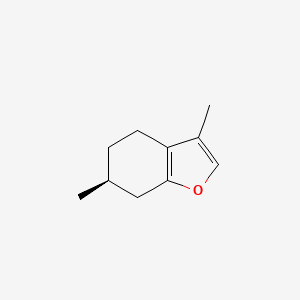

(-)-Menthofuran is a naturally occurring organic compound found in various essential oils, particularly in peppermint oil It is a monoterpene and a member of the furan family, characterized by its distinctive minty aroma

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Menthofuran typically involves the cyclization of pulegone, a naturally occurring monoterpene ketone. The reaction is usually carried out under acidic conditions, often using sulfuric acid or other strong acids as catalysts. The process involves the formation of an intermediate, which then undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pulegone from natural sources, followed by its cyclization under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Menthofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form menthofuran-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield menthol derivatives, depending on the reducing agent and conditions used.

Substitution: It can undergo electrophilic substitution reactions, particularly at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Menthofuran-2,3-dione.

Reduction: Menthol derivatives.

Substitution: Various substituted menthofuran derivatives, depending on the electrophile used.

Applications De Recherche Scientifique

Biosynthesis Regulation in Essential Oils

One of the primary applications of (-)-menthofuran is its role in regulating essential oil biosynthesis in peppermint (Mentha piperita). Research indicates that this compound influences the metabolic pathways that lead to the production of key components such as menthol and pulegone. For instance, studies have shown that manipulating the expression of specific genes involved in menthofuran biosynthesis can significantly alter the concentration of these essential oils, which is crucial for commercial peppermint oil quality improvement .

Table 1: Effects of this compound on Essential Oil Components

| Compound | Effect on Concentration | Mechanism of Action |

|---|---|---|

| Menthol | Increased | Upregulation of biosynthetic genes |

| Pulegone | Decreased | Downregulation via transcriptional control |

| Menthofuran | Increased | Direct influence on metabolic pathways |

Toxicological Studies

This compound has been studied for its hepatotoxic effects, particularly in relation to its metabolism in liver tissues. Research involving rat liver slices has demonstrated that exposure to this compound leads to the production of various oxidative metabolites, some of which are implicated in hepatocellular injury. This highlights the need for careful assessment when considering its use in food products or therapeutic applications .

Case Study: Hepatotoxicity Mechanisms

A study characterized several metabolites formed from this compound in rat and human liver microsomes. The findings suggested that a γ-ketoenal and epoxides are significant reactive metabolites responsible for its hepatotoxic effects. This research provides crucial insights into the safety profile of this compound, particularly in dietary contexts .

Pharmacological Potential

Recent studies have explored the pharmacological potential of this compound as a bioactive compound. Its interaction with various biological targets suggests possible applications in medicinal chemistry. For instance, research has indicated that this compound exhibits notable cytotoxicity against certain cancer cell lines, suggesting its potential as a therapeutic agent .

Table 2: Pharmacological Activities of this compound

| Activity Type | Target Cells | Observed Effects |

|---|---|---|

| Cytotoxicity | HeLa, MCF-7, A549 | Significant cell death at specific concentrations |

| Antimicrobial | E. coli | Notable antibacterial activity observed |

Essential Oil Quality Improvement

The ability to modulate this compound levels has commercial significance for improving essential oil quality. Techniques to selectively remove or reduce this compound from peppermint oil have been investigated, aiming to enhance the overall flavor profile and safety of peppermint products for consumer use .

Mécanisme D'action

The mechanism of action of (-)-Menthofuran involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses.

Comparaison Avec Des Composés Similaires

Pulegone: A precursor to (-)-Menthofuran, also found in peppermint oil.

Menthol: A related monoterpene with similar minty aroma but different chemical properties.

Thujone: Another monoterpene found in various essential oils, with distinct biological effects.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Activité Biologique

(-)-Menthofuran is a naturally occurring compound primarily found in various mint species, notably in Mentha pulegium (pennyroyal). Its biological activities have garnered attention due to both its potential therapeutic effects and its associated toxicity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolism, toxicity, and pharmacological properties.

Chemical Structure and Metabolism

This compound is a monoterpenoid with a complex structure that allows it to undergo various metabolic transformations. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of several reactive metabolites, including a γ-ketoenal and epoxides. These metabolites are implicated in the hepatotoxic effects observed with menthofuran exposure .

Metabolites Identified

| Metabolite | Description |

|---|---|

| γ-Ketoenal | Major reactive metabolite linked to hepatotoxicity |

| Epoxides | Formed through oxidation of the furan ring |

| Hydroxymintlactones | Products of monohydroxylation |

| Glutathione conjugates | Result from conjugation with glutathione |

Toxicological Studies

Research indicates that this compound exhibits significant hepatotoxicity. In animal studies, administration of menthofuran has led to increased serum alanine aminotransferase (ALAT) levels, indicating liver damage. The toxicity appears to be dose-dependent, with higher doses correlating with more severe hepatic injury .

Case Studies

- Hepatotoxicity in Rats : A study administered varying doses of this compound to rats and observed dose-related increases in serum ALAT levels and decreases in glucose-6-phosphatase activity, indicative of liver dysfunction .

- Human Intoxication Reports : Instances of human poisoning from pennyroyal oil (high in pulegone and menthofuran) have been documented, highlighting the risks associated with ingestion .

Pharmacological Properties

Despite its toxicity, this compound has shown potential therapeutic applications, particularly in herbal medicine. It is noted for its role in influencing essential oil biosynthesis in peppermint and may have antimicrobial properties .

Effects on Essential Oil Biosynthesis

Propriétés

IUPAC Name |

(6S)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230140 | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80183-38-6 | |

| Record name | Menthofuran, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080183386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENTHOFURAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS9602CGD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (-)-menthofuran formed in biological systems?

A1: this compound is primarily formed as a metabolite of (+)-pulegone. Hepatic microsomal monooxygenases, particularly cytochromes P450, catalyze a series of reactions involving allylic oxidation, intramolecular cyclization, and dehydration to convert (+)-pulegone to this compound. [] This process is significantly enhanced by phenobarbital pretreatment, indicating the involvement of CYP enzymes. [] Interestingly, research suggests that both (R)-(+)-pulegone and (S)-(-)-pulegone are metabolized to their respective menthofuran enantiomers, with a preference for the (S)-(-)-pulegone pathway. []

Q2: What is the primary mechanism of toxicity associated with this compound?

A2: this compound is considered a proximate toxin of (+)-pulegone. While initial studies suggested p-cresol as a potential contributor to toxicity, [] later research identified a reactive γ-ketoenal and/or epoxides, formed via furan ring oxidation, as the major culprits. [] These reactive metabolites likely contribute to the hepatotoxic effects observed in animal models.

Q3: How do levels of this compound differ in the urine of rats treated with (R)-(+)-pulegone and (S)-(-)-pulegone?

A3: Rats treated with (R)-(+)-pulegone exhibit significantly higher levels of menthofuran in their urine compared to those treated with (S)-(-)-pulegone. [] This suggests a stereoselective metabolism of the pulegone enantiomers, with potential implications for their differing toxicity profiles.

Q4: Does the presence of C-phycocyanin affect this compound levels in cases of (+)-pulegone poisoning?

A4: Yes, pretreatment with C-phycocyanin, a pigment from Spirulina platensis, was shown to reduce this compound levels in the urine of rats subsequently exposed to (+)-pulegone. [] This suggests a protective effect of C-phycocyanin against (+)-pulegone-induced hepatotoxicity, potentially by mitigating the formation of this compound.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q6: Are there any specific structural features of this compound that contribute to its biological activity?

A7: While this compound itself exhibits some biological activity, its furan ring is primarily recognized for its susceptibility to oxidative metabolism by cytochrome P450 enzymes. This oxidation leads to the formation of reactive metabolites, such as γ-ketoenals and epoxides, which are responsible for the compound's hepatotoxic effects. []

Q7: What analytical techniques are commonly used to identify and quantify this compound in biological samples?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound and its metabolites in biological matrices like urine and liver microsomes. [, , , , ] This technique allows for the separation and detection of various volatile compounds based on their mass-to-charge ratios, enabling the characterization of complex metabolic profiles.

Q8: How can the quality of this compound be assessed in plant material like peppermint?

A9: The quality of peppermint oil, including this compound content, can be influenced by various factors like harvest time, drying methods, and plant density. [, , , , , ] Gas chromatography, often coupled with mass spectrometry (GC-MS), is the primary technique for quantifying this compound and other volatile constituents in peppermint oil. [, ] This data helps determine the optimal harvest time and drying conditions to obtain high-quality oil with a desirable composition.

Q9: What are the known biological activities of this compound?

A10: While primarily studied for its role in pulegone-mediated toxicity, this compound demonstrates antimicrobial activity against Paenibacillus larvae, the causative agent of American foulbrood in honeybees. [] Studies suggest that specific structural features, like the presence of keto and hydroxyl groups in related monoterpenes like carvone and carvacrol, contribute to this antimicrobial activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.